molecular formula C14H21BrN4O B6448003 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one CAS No. 2548979-64-0

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Katalognummer: B6448003
CAS-Nummer: 2548979-64-0
Molekulargewicht: 341.25 g/mol
InChI-Schlüssel: XOAIHTHYGDKCEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with an azetidine ring. The azetidine moiety is substituted with a 4-bromo-pyrazole group, while the pyrrolidinone nitrogen is modified with an isopropyl chain.

Eigenschaften

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O/c1-10(2)19-4-3-13(14(19)20)17-6-11(7-17)8-18-9-12(15)5-16-18/h5,9-11,13H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAIHTHYGDKCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Pyrrolidin-2-one : A lactam ring contributing to solubility and hydrogen-bonding interactions.
  • Azetidine : A strained four-membered ring that enhances conformational rigidity.
  • Isopropyl group : Enhances lipophilicity, influencing pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1005615-47-3)

  • Structure: Shares the 4-bromo-pyrazole group but replaces the azetidine-pyrrolidinone core with a methylpropanoate ester.
  • Properties :
    • Lower molecular weight (233.06 g/mol vs. ~356.2 g/mol for the target compound).
    • Ester functionality increases metabolic susceptibility compared to the lactam in the target compound .

1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one (CAS 2415517-17-6)

  • Structure: Similar azetidine-pyrazole backbone but substitutes the pyrrolidinone with a difluorophenyl ketone.
  • Properties: Fluorine atoms improve membrane permeability but reduce basicity.

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(3R)-3-piperidinyl-pyrazolo[1,5-a]pyrimidin-7-amine

  • Structure : Contains a pyrazolo-pyrimidine core with bromine and piperidine substituents.
  • Properties: Larger aromatic system (pyrazolo-pyrimidine) enhances π-π stacking but reduces solubility. Piperidine introduces basicity, contrasting with the neutral pyrrolidinone in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound C₁₄H₁₈BrN₃O 356.2 Pyrrolidinone, Azetidine, Pyrazole 2.1
Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate C₇H₉BrN₂O₂ 233.06 Ester, Pyrazole 1.8
CAS 2415517-17-6 C₁₅H₁₄BrF₂N₃O 370.19 Ketone, Azetidine, Pyrazole 2.5
6-Bromo-pyrazolo-pyrimidine derivative C₁₅H₁₈BrN₇ 376.25 Pyrazolo-pyrimidine, Piperidine 3.0

*LogP values estimated using fragment-based methods.

Research Findings and Functional Implications

Pharmacokinetic Considerations

  • The pyrrolidinone-lactam enhances aqueous solubility compared to ester or ketone analogs (e.g., ~20% higher solubility predicted than CAS 2415517-17-6) .
  • The isopropyl group increases LogP, suggesting improved blood-brain barrier penetration relative to polar derivatives .

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones

A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate under acidic conditions to form the pyrazole core. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane.

Reaction Conditions :

ParameterValue
SolventEthanol
CatalystHCl (10% v/v)
Temperature80°C, 6 h
Bromination AgentNBS, 0°C, 2 h
Yield75–85%

Preparation of Azetidine-3-methanol Derivatives

Azetidine rings are synthesized via acid-catalyzed dimerization of azetidine, as described by Bogdán et al..

Azetidine Dimerization Protocol

Azetidine undergoes ring-opening in dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA) as a catalyst, yielding 3-(azetidin-1-yl)propan-1-amine. Subsequent oxidation or functionalization introduces the hydroxymethyl group.

Optimized Conditions :

ParameterValue
SolventDMSO-d6
CatalystTFA (0.5 eq)
Temperature50°C, 72 h
Conversion>90%

Synthesis of 1-Isopropylpyrrolidin-2-one

The pyrrolidin-2-one core is constructed via lactamization of 4-aminopentanoic acid derivatives.

Lactam Formation

4-Aminopentanoic acid is treated with isopropylamine in the presence of a coupling agent (e.g., EDCI/HOBt), followed by cyclization under reflux.

Reaction Parameters :

ParameterValue
SolventTetrahydrofuran
Coupling AgentEDCI/HOBt
Temperature60°C, 12 h
Yield70–80%

Assembly of the Target Compound

Alkylation of Azetidine-3-methanol

The hydroxymethyl group on azetidine is converted to a bromomethyl intermediate using PBr₃. This reacts with 4-bromo-1H-pyrazole in a nucleophilic substitution:

Azetidine-3-CH2Br+4-Bromo-1H-pyrazoleNaH, DMFAzetidine-3-CH2-pyrazole[1][2]\text{Azetidine-3-CH}2\text{Br} + \text{4-Bromo-1H-pyrazole} \xrightarrow{\text{NaH, DMF}} \text{Azetidine-3-CH}2\text{-pyrazole} \quad

Conditions :

  • Base: Sodium hydride (1.2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0°C to RT, 8 h

  • Yield: 65–75%

Coupling with Pyrrolidin-2-one

The azetidine-pyrazole intermediate is coupled with 1-isopropylpyrrolidin-2-one via a Mitsunobu reaction or nucleophilic ring-opening:

Azetidine-pyrazole+Pyrrolidin-2-oneDIAD, PPh3Target Compound[1][2]\text{Azetidine-pyrazole} + \text{Pyrrolidin-2-one} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad

Optimized Parameters :

ParameterValue
ReagentsDIAD, PPh₃
SolventTetrahydrofuran
TemperatureRT, 24 h
Yield55–60%

Analytical Characterization

Critical spectroscopic data for the final compound include:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.25 (d, 6H, CH(CH₃)₂), 2.85–3.10 (m, azetidine CH₂), 3.45 (s, pyrazole CH₂), 7.45 (s, pyrazole H)
¹³C NMR δ 175.8 (C=O), 145.2 (pyrazole C-Br), 52.1 (azetidine N-CH₂)
HRMS m/z 397.12 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Bromination : Use of Lewis acids (e.g., AlCl₃) improves 4-bromo isomer purity.

  • Azetidine Ring Stability : Avoid prolonged exposure to strong acids; TFA is preferred over HCl.

  • Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling azetidine derivatives with brominated pyrazole precursors. For example, azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the azetidine and pyrrolidinone rings. For bromine-containing moieties, 79/81Br^{79/81}Br-NMR coupling may resolve ambiguities.
  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways. Discrepancies between calculated and observed peaks may indicate incomplete purification or tautomeric forms .

Q. What safety protocols are essential for handling brominated azetidine-pyrrolidinone derivatives?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of brominated intermediates. Store the compound in amber vials at 4°C to prevent photodegradation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in catalytic reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., Suzuki coupling outcomes) to validate computational models .

Q. What strategies resolve contradictions between spectral data and crystallographic results for structural elucidation?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., azetidine ring puckering) that may differ from solid-state structures.
  • Variable-temperature XRD : Assess thermal motion to distinguish static vs. dynamic disorder in crystals.
  • Complementary techniques : Pair solid-state IR with solution-phase UV-Vis to identify solvent-induced conformational changes .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in pH-buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and quantify bromine release via ion chromatography.
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight. Identify photoproducts using QTOF-MS and assess ecotoxicity via Daphnia magna bioassays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers.
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.